2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one
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Overview
Description
2-(Benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a benzylsulfanyl group at the 2-position and a cyclopentyl group at the 3-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzylthiol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, leading to inhibition of their activity. The quinazolinone core can interact with various receptors or enzymes, modulating their function and leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one
- 2-(Ethylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one
- 2-(Phenylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one
Comparison: 2-(Benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group provides additional steric bulk and potential for π-π interactions, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-benzylsulfanyl-3-cyclopentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19-17-12-6-7-13-18(17)21-20(22(19)16-10-4-5-11-16)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAKWLXFIZXGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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